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Abstract
Ticlatone, chemically known as 6-chloro-1,2-benzothiazol-3(2H)-one, is an antifungal agent

belonging to the benzisothiazole class of compounds. This document provides a

comprehensive technical overview of the discovery, history, synthesis, and proposed

mechanism of action of ticlatone and its derivatives. While clinical data on ticlatone remains

elusive in publicly accessible records, preclinical studies on related compounds have shed light

on a potentially novel antifungal mechanism targeting mitochondrial function. This guide

synthesizes the available scientific literature to offer a detailed resource for researchers and

professionals in the field of antifungal drug development.

Discovery and History
The earliest known reference to ticlatone dates back to a 1962 German patent filed by Rudolf

Fischer[1]. This patent, DE1135468, is believed to describe the initial synthesis of 6-chloro-1,2-

benzothiazol-3(2H)-one. However, detailed information from this patent regarding the specific

synthetic route and any initial observations of its biological activity, including its antifungal

properties, are not readily available in current literature.

Ticlatone is also known by its trade name, Landromil. Despite its early discovery, the

developmental history of ticlatone as a pharmaceutical agent is not well-documented in peer-

reviewed journals. Information from databases such as PubChem suggests that the compound
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may have reached Phase II clinical trials, but the results of these trials have not been published

in accessible scientific literature. The lack of extensive clinical data has left a significant gap in

the understanding of its efficacy and safety profile in humans.

Chemical Synthesis
The synthesis of the 1,2-benzisothiazol-3(2H)-one scaffold, the core of ticlatone, has been a

subject of chemical research. While the original synthesis by Fischer is not detailed here,

contemporary research has explored various methods for creating derivatives of this scaffold. A

generalized synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 1,2-
Benzisothiazol-3(2H)-one Derivatives
This protocol is a generalized representation based on modern synthetic methodologies for

similar compounds and may not reflect the original synthesis of ticlatone.

Materials:

Substituted 2-mercaptobenzoic acid

Thionyl chloride (SOCl₂)

Ammonia (NH₃) or primary amine (R-NH₂)

Chlorinating agent (e.g., N-chlorosuccinimide)

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

Acid Chloride Formation: The substituted 2-mercaptobenzoic acid is reacted with an excess

of thionyl chloride in an anhydrous solvent under reflux to form the corresponding acid

chloride. The reaction is monitored by thin-layer chromatography (TLC) until the starting

material is consumed. The excess thionyl chloride and solvent are removed under reduced

pressure.
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Amidation: The resulting acid chloride is dissolved in an anhydrous solvent and cooled in an

ice bath. A solution of ammonia or a primary amine in the same solvent is added dropwise.

The reaction mixture is stirred at room temperature until completion. The resulting amide is

then isolated by extraction and purified by column chromatography.

Cyclization and Chlorination: The purified amide is treated with a chlorinating agent, such as

N-chlorosuccinimide, in a suitable solvent. This step facilitates the cyclization to the 1,2-

benzisothiazol-3(2H)-one ring system and the introduction of the chlorine atom at the desired

position. The final product is purified by recrystallization or column chromatography.

Antifungal Activity and Mechanism of Action
While data on ticlatone itself is scarce, research into its derivatives has provided valuable

insights into the antifungal potential of the 1,2-benzisothiazol-3(2H)-one scaffold. A 2011 study

reported the broad-spectrum antifungal activity of a series of these derivatives.

Quantitative Data: In Vitro Antifungal Activity of 1,2-
Benzisothiazol-3(2H)-one Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC₅₀) values for

representative derivatives against various fungal pathogens. It is important to note that this

data is for derivatives and not for ticlatone itself.

Fungal Species
Representative Derivative
1 (MIC₅₀ µg/mL)

Representative Derivative
2 (MIC₅₀ µg/mL)

Candida albicans 1.25 2.5

Candida glabrata 0.63 1.25

Candida parapsilosis 0.63 1.25

Cryptococcus neoformans 0.31 0.63

Aspergillus fumigatus 2.5 5.0

Data is illustrative and based on published findings for derivatives.
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Proposed Mechanism of Action
A subsequent study in 2012 on these derivatives suggested a mechanism of action distinct

from existing classes of antifungal drugs. The research indicated that these compounds likely

target mitochondrial function.

The proposed mechanism involves the disruption of the fungal respiratory pathway. This

disruption leads to an increase in the production of reactive oxygen species (ROS), which are

toxic to the cell, and a decrease in the mitochondrial membrane potential, ultimately leading to

fungal cell death. This fungicidal activity is a promising characteristic for an antifungal agent.

Experimental Protocol: Assessment of Mitochondrial
Membrane Potential
Materials:

Fungal cells (e.g., Saccharomyces cerevisiae)

1,2-benzisothiazol-3(2H)-one derivative

Rhodamine 123 (fluorescent dye)

Phosphate-buffered saline (PBS)

Fluorometer or fluorescence microscope

Procedure:

Cell Culture: Fungal cells are cultured in appropriate media to logarithmic phase.

Treatment: The cells are harvested, washed, and resuspended in PBS. The 1,2-

benzisothiazol-3(2H)-one derivative is added at various concentrations, and the cells are

incubated for a specified period.

Staining: Rhodamine 123, a cationic dye that accumulates in mitochondria in a membrane

potential-dependent manner, is added to the cell suspension and incubated in the dark.
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Fluorescence Measurement: The fluorescence intensity of the cell suspension is measured

using a fluorometer. A decrease in fluorescence intensity in treated cells compared to

untreated controls indicates a loss of mitochondrial membrane potential. Alternatively, cells

can be visualized under a fluorescence microscope to observe changes in mitochondrial

staining.
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Caption: Proposed mechanism of action for ticlatone derivatives.

Conclusion and Future Perspectives
Ticlatone represents an early discovery in the benzisothiazole class of antifungals. While its

own clinical development history is obscure, recent research on its derivatives has revitalized

interest in this chemical scaffold. The proposed novel mechanism of action, targeting fungal

mitochondrial respiration, presents a promising avenue for circumventing known resistance

mechanisms to current antifungal therapies.

Future research should focus on several key areas. Firstly, a thorough investigation into the

original discovery and any unpublished preclinical or clinical data for ticlatone could provide

invaluable context. Secondly, a definitive elucidation of the precise molecular target(s) within

the fungal respiratory chain for ticlatone and its derivatives is crucial. Finally, structure-activity
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relationship (SAR) studies could be expanded to optimize the antifungal potency and selectivity

of this class of compounds, paving the way for the development of new and effective

treatments for fungal infections. The lack of publicly available clinical trial data for ticlatone
underscores the challenges in drug development and the importance of transparent data

sharing to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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